molecular formula Cl3CoH15N5 B1217114 Chloropentaamminecobalt(III) dichloride CAS No. 13859-51-3

Chloropentaamminecobalt(III) dichloride

Cat. No.: B1217114
CAS No.: 13859-51-3
M. Wt: 250.44 g/mol
InChI Key: NSYALVBBDKTCLE-UHFFFAOYSA-K
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Description

Chloropentaamminecobalt(III) dichloride is a coordination complex with the chemical formula [Co(NH₃)₅Cl]Cl₂. It is a red-violet, diamagnetic, water-soluble salt. This compound has been of significant academic and historical interest due to its role in the development of coordination chemistry .

Biochemical Analysis

Biochemical Properties

Chloropentaamminecobalt(III) dichloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with mitochondrial enzymes, potentially limiting the availability of magnesium for mitochondria . This interaction can affect the overall metabolic health of cells, as magnesium is a vital cofactor for many enzymatic reactions.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and energy production . Additionally, it has been shown to affect the function of various cell types, including liver and kidney cells, by modulating their metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and metabolic activities.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular respiration and energy production. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . This modulation can lead to changes in the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within mitochondria, for example, can significantly impact mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloropentaamminecobalt(III) dichloride typically involves a two-step process:

    Oxidation of Cobalt(II) Chloride and Ammonia: [ 2 \text{CoCl}_2 \cdot 6\text{H}_2\text{O} + 10 \text{NH}_3 + 2 \text{HCl} + \text{H}_2\text{O}_2 \rightarrow 2 [\text{Co(NH}_3)_5(\text{OH}_2)]\text{Cl}_3 + 12 \text{H}_2\text{O} ]

    Heating to Induce Coordination: [ [\text{Co(NH}_3)_5(\text{OH}_2)]\text{Cl}_3 \rightarrow [\text{Co(NH}_3)_5\text{Cl}]\text{Cl}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: While the above laboratory synthesis is common, industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the chloride ligand is replaced by other ligands.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the cobalt center.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chloropentaamminecobalt(III) dichloride has various applications in scientific research:

Comparison with Similar Compounds

    Pentaamminechlororhodium Dichloride: Similar coordination complex with rhodium instead of cobalt.

    Hexaamminecobalt(III) Chloride: Another cobalt complex with six ammonia ligands instead of five.

Uniqueness: Chloropentaamminecobalt(III) dichloride is unique due to its specific coordination environment and the historical significance in the development of coordination chemistry. Its reactivity and applications also distinguish it from similar compounds .

Properties

IUPAC Name

azane;cobalt(3+);trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Co.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYALVBBDKTCLE-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3CoH15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13859-51-3
Record name Chlorpentaaminecobalt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013859513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt(2+), pentaamminechloro-, chloride (1:2), (OC-6-22)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaaminechlorocobalt dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.163
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chloropentaamminecobalt(III) dichloride
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Chloropentaamminecobalt(III) dichloride
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Chloropentaamminecobalt(III) dichloride

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